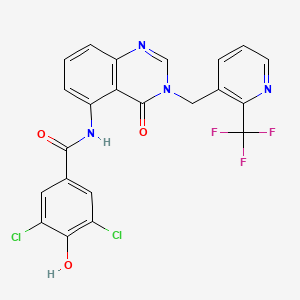
Antifungal agent 67
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 67 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound works by disrupting the cellular processes of fungi, thereby inhibiting their growth and proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 67 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 67 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different functional groups.
Substitution: Halogenation and alkylation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
Aplicaciones Científicas De Investigación
Antifungal agent 67 has a broad range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of fungal cell biology and the development of new antifungal therapies.
Medicine: Integral in the formulation of antifungal medications for treating infections caused by Candida, Aspergillus, and other pathogenic fungi.
Industry: Utilized in agriculture to protect crops from fungal diseases and in the production of antifungal coatings for various materials.
Mecanismo De Acción
Antifungal agent 67 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is similar to that of other polyene antifungals, but this compound has been shown to have a broader spectrum of activity and lower toxicity.
Comparación Con Compuestos Similares
Similar Compounds
Amphotericin B: A well-known polyene antifungal that also targets ergosterol but has higher toxicity.
Nystatin: Another polyene antifungal with a similar mechanism of action but limited to topical use due to its toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol biosynthesis but is less effective against certain resistant strains.
Uniqueness
Antifungal agent 67 stands out due to its broad spectrum of activity and lower toxicity compared to other antifungal agents. Its ability to be used in both medical and agricultural settings further highlights its versatility and effectiveness.
Propiedades
Fórmula molecular |
C23H25ClN2O3 |
|---|---|
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
1-[2-[(4-chlorophenyl)methoxy]-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]imidazole |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h3,5-13,17,21H,1,4,14-16H2,2H3 |
Clave InChI |
TZNFPVVDWONOHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)

![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)




![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)


![(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12372073.png)


